![molecular formula C72H54N4 B14745648 [1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)
[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-3,4’-diaMine, N3,N4’-bis[4’-(diphenylaMino)[1,1’-biphenyl]-4-yl]-N3,N4’-diphenyl- is a complex organic compound characterized by its biphenyl structure with multiple diphenylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3,4’-diaMine, N3,N4’-bis[4’-(diphenylaMino)[1,1’-biphenyl]-4-yl]-N3,N4’-diphenyl- typically involves multi-step organic reactions. The process often starts with the preparation of biphenyl intermediates, followed by the introduction of amino and diphenylamino groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
[1,1’-Biphenyl]-3,4’-diaMine, N3,N4’-bis[4’-(diphenylaMino)[1,1’-biphenyl]-4-yl]-N3,N4’-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the amino groups, potentially leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
[1,1’-Biphenyl]-3,4’-diaMine, N3,N4’-bis[4’-(diphenylaMino)[1,1’-biphenyl]-4-yl]-N3,N4’-diphenyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of [1,1’-Biphenyl]-3,4’-diaMine, N3,N4’-bis[4’-(diphenylaMino)[1,1’-biphenyl]-4-yl]-N3,N4’-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and known for its unique reactivity.
Bispyridinium non-oxime compounds: Investigated for their effects on nicotinic acetylcholine receptors.
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-3,4’-diaMine, N3,N4’-bis[4’-(diphenylaMino)[1,1’-biphenyl]-4-yl]-N3,N4’-diphenyl- stands out due to its complex structure and the presence of multiple diphenylamino groups. This unique configuration may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C72H54N4 |
|---|---|
分子量 |
975.2 g/mol |
IUPAC名 |
N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[4-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline |
InChI |
InChI=1S/C72H54N4/c1-7-21-61(22-8-1)73(62-23-9-2-10-24-62)67-44-34-55(35-45-67)57-38-48-69(49-39-57)75(65-29-15-5-16-30-65)70-52-42-59(43-53-70)60-20-19-33-72(54-60)76(66-31-17-6-18-32-66)71-50-40-58(41-51-71)56-36-46-68(47-37-56)74(63-25-11-3-12-26-63)64-27-13-4-14-28-64/h1-54H |
InChIキー |
AERSRIWAPXLEJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC(=CC=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)
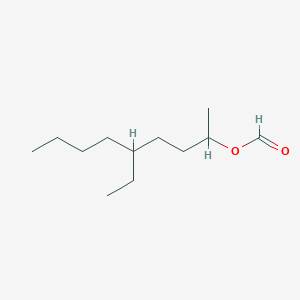
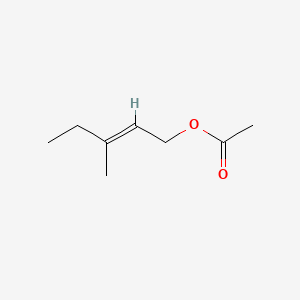
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
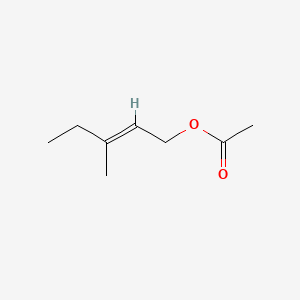
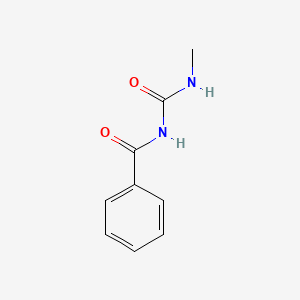


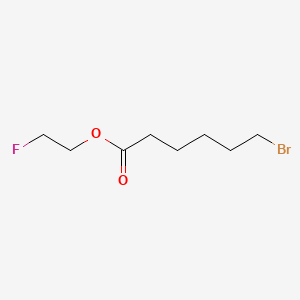
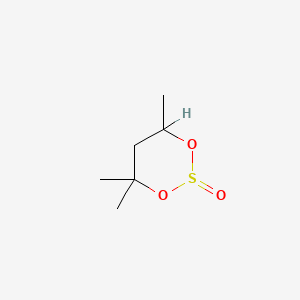
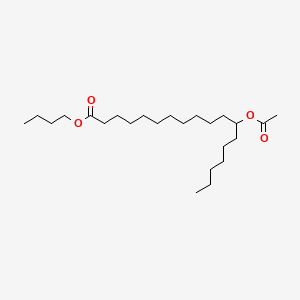
![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)
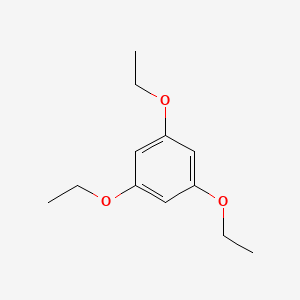
![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)
